

# Scutellarin-7-diglucosidic Acid: A Technical Overview of a Lesser-Known Flavonoid

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## Compound of Interest

Compound Name: **Scutellarin-7-diglucosidic acid**

Cat. No.: **B12098297**

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For the attention of researchers, scientists, and professionals in drug development, this document provides a technical guide on the chemical structure and properties of **Scutellarin-7-diglucosidic acid**. Due to a significant lack of specific research on this particular compound, this guide will focus on the closely related and extensively studied compound, Scutellarin (Scutellarein-7-O-glucuronide), to provide a foundational understanding. The structural differences will be clearly delineated.

## Introduction

**Scutellarin-7-diglucosidic acid** is a flavonoid, a class of natural compounds known for their diverse biological activities. It is structurally characterized by a flavone backbone, scutellarein, linked to two glucuronic acid moieties at the 7-position. While isolated from natural sources such as *Perilla ocimoides*, comprehensive studies on its specific biological effects and mechanisms of action are currently limited in publicly available scientific literature.[\[1\]](#)[\[2\]](#)

In contrast, Scutellarin, which possesses a single glucuronic acid at the same position, has been the subject of extensive research. It is a major active component of the traditional Chinese medicine *Erigeron breviscapus* and has demonstrated a wide array of pharmacological effects, including neuroprotective, cardioprotective, anti-inflammatory, and anti-cancer properties. This guide will leverage the wealth of data on Scutellarin to provide a potential framework for understanding the properties of its diglucosidic counterpart.

## Chemical Structure and Properties

The core structure of both compounds is the aglycone Scutellarein (4',5,6,7-tetrahydroxyflavone). The key distinction lies in the glycosylation at the 7-hydroxyl group.

- **Scutellarin-7-diglucosidic acid:** Possesses a diglucuronide chain at the 7-position.
- Scutellarin: Possesses a single glucuronic acid at the 7-position.

This difference in glycosylation is expected to influence the molecule's polarity, solubility, bioavailability, and potentially its interaction with biological targets.

## Physicochemical Properties of Scutellarin-7-diglucosidic acid

Quantitative data for **Scutellarin-7-diglucosidic acid** is sparse. The following table summarizes the available information.

Property	Value	Source
Molecular Formula	C <sub>27</sub> H <sub>26</sub> O <sub>18</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	638.48 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	150641-65-9	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Soluble in water (6 mg/mL with ultrasonic and warming)	<a href="#">[1]</a> <a href="#">[2]</a>
Storage	4°C for short term; -20°C to -80°C in solvent for long term	<a href="#">[1]</a> <a href="#">[2]</a>

## Physicochemical Properties of Scutellarin

For comparative purposes, the properties of the more studied Scutellarin are presented below.

Property	Value	Source
Molecular Formula	$C_{21}H_{18}O_{12}$	<a href="#">[3]</a>
Molecular Weight	462.36 g/mol	
CAS Number	27740-01-8	<a href="#">[3]</a>
Appearance	Crystalline solid	
Solubility	DMF: 20 mg/ml; DMSO: 15 mg/ml; PBS (pH 7.2): 0.2 mg/ml	
$\lambda_{max}$	284, 336 nm	

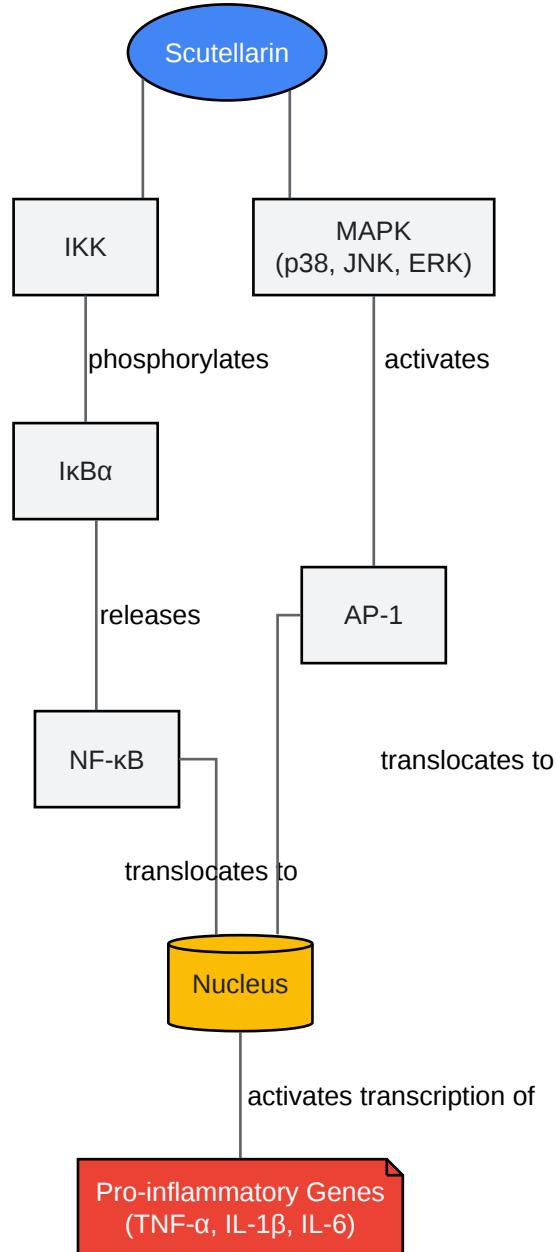
## Biological Activities and Signaling Pathways of Scutellarin

The following sections detail the biological activities and associated signaling pathways that have been extensively documented for Scutellarin. It is plausible that **Scutellarin-7-diglucosidic acid** may exhibit similar, albeit quantitatively different, activities.

### Anti-inflammatory Effects

Scutellarin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

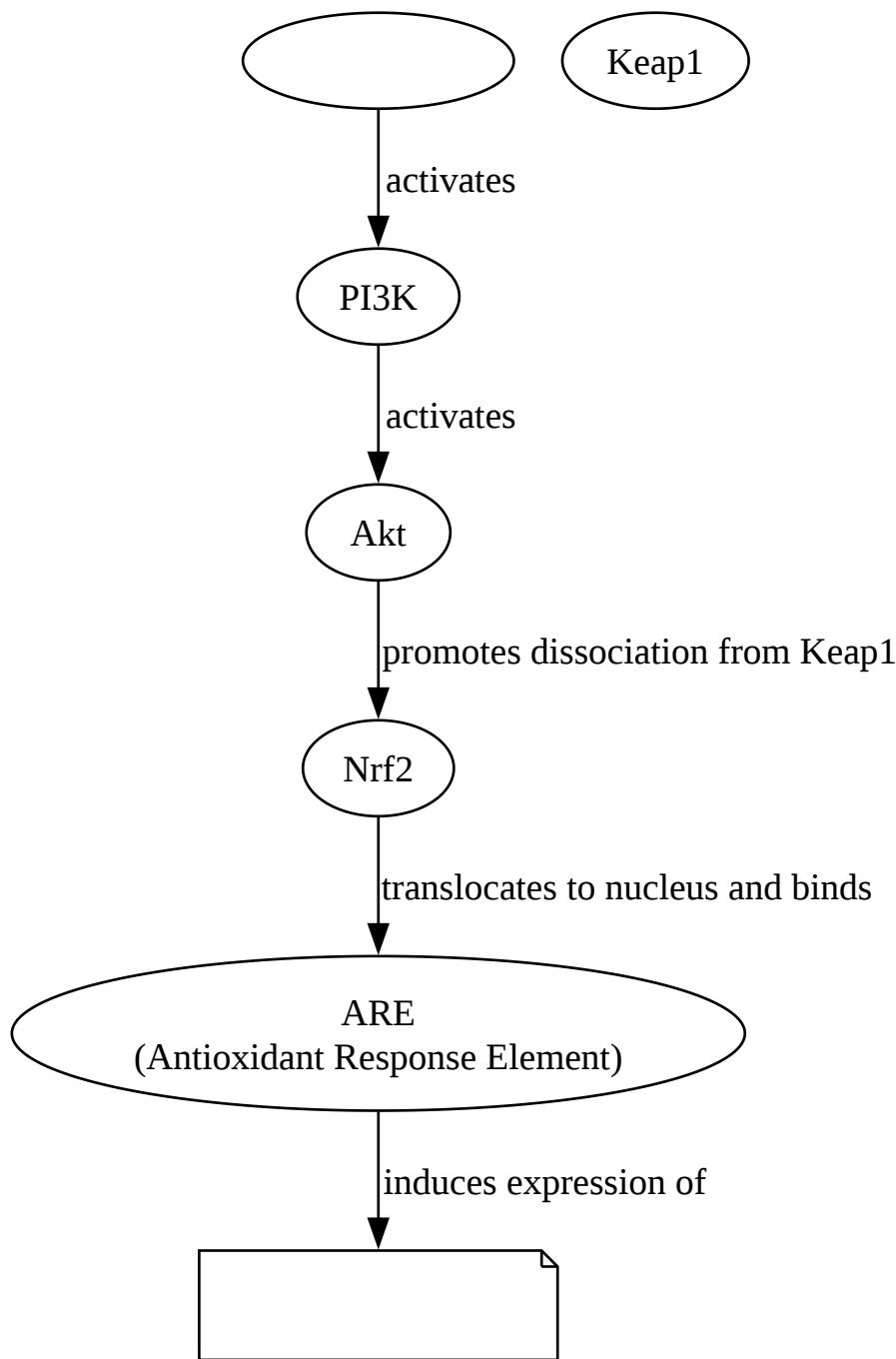
## Scutellarin's Anti-inflammatory Mechanism

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Caption: Scutellarin inhibits inflammatory pathways.

## Neuroprotective Effects

Scutellarin has demonstrated significant neuroprotective properties in various models of neurological damage, including cerebral ischemia.



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Caption: Scutellarin's inhibition of the cGAS-STING pathway.

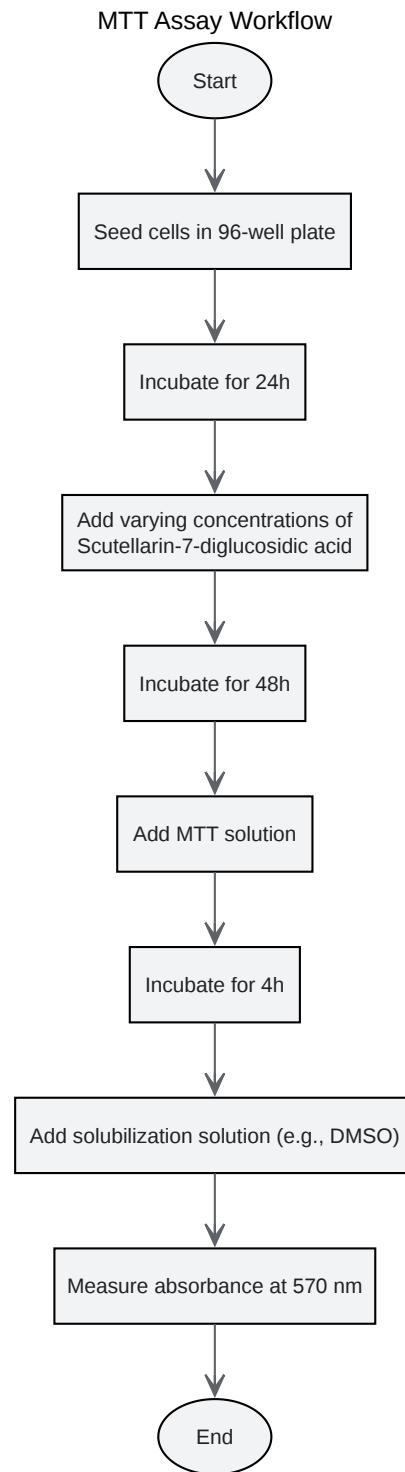
## Experimental Protocols

Detailed experimental protocols for **Scutellarin-7-diglucosidic acid** are not readily available. However, based on the studies of Scutellarin, the following are examples of methodologies that would be applicable for investigating its biological activities.

## Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and cytotoxicity.

Workflow:



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Caption: Workflow for a typical MTT cell viability assay.

**Methodology:**

- Cell Seeding: Plate cells (e.g., H9c2 cardiomyocytes, RAW 264.7 macrophages) in a 96-well plate at a density of  $5 \times 10^3$  cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of **Scutellarin-7-diglucosidic acid** (e.g., 0, 25, 50, 100  $\mu$ M) for 48 hours.
- MTT Addition: Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

## Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

**Methodology:**

- Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA protein assay kit.
- SDS-PAGE: Separate 20-30  $\mu$ g of protein per sample on a 10-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-NF- $\kappa$ B, anti-p-Akt, anti-Nrf2, anti-cGAS) overnight at 4°C.

- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## Conclusion and Future Directions

**Scutellarin-7-diglucosidic acid** is a flavonoid with a chemical structure that suggests potential biological activities similar to the well-studied Scutellarin. However, a significant gap in the scientific literature exists regarding its specific pharmacological properties and mechanisms of action. The information provided in this guide on Scutellarin serves as a valuable starting point for researchers interested in exploring the therapeutic potential of **Scutellarin-7-diglucosidic acid**.

Future research should focus on:

- Isolation and Purification: Developing efficient methods for obtaining pure **Scutellarin-7-diglucosidic acid**.
- Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
- In vitro and in vivo Studies: Systematically evaluating its biological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects, and comparing them to Scutellarin.
- Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by **Scutellarin-7-diglucosidic acid**.

Such studies are crucial to unlock the potential of this lesser-known natural compound for the development of novel therapeutics.

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## References

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